5-bromo-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyrimidine
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Overview
Description
5-bromo-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a bromine atom and a methoxy group linked to a piperidine ring, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Attachment of the Pyrazole Ring: The pyrazole ring can be introduced through a condensation reaction involving hydrazine and a 1,3-diketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The bromine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological targets such as enzymes or receptors.
Chemical Biology: It can serve as a probe to investigate the mechanisms of action of various biological processes.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 5-bromo-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the pyrazole ring may enhance its binding affinity and specificity for certain targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(1H-pyrazol-1-yl)pyrimidine: A simpler analog lacking the piperidine and methoxy groups.
2-(1H-pyrazol-1-yl)pyrimidine: Lacks the bromine atom and the piperidine group.
5-bromo-2-(piperidin-4-yl)pyrimidine: Lacks the pyrazole ring.
Uniqueness
5-bromo-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyrimidine is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the bromine atom, pyrazole ring, and piperidine ring in a single molecule provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-2-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN5O/c16-14-10-17-15(18-11-14)22-12-13-2-6-20(7-3-13)8-9-21-5-1-4-19-21/h1,4-5,10-11,13H,2-3,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAJZLZYOIKXJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=C(C=N2)Br)CCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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